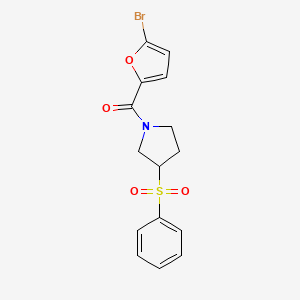
(5-Bromofuran-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “(5-Bromofuran-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone” includes a bromofuran unit, a phenylsulfonyl unit, and a pyrrolidin-1-yl methanone unit. The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule .Physical And Chemical Properties Analysis
“(5-Bromofuran-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone” is a solid compound . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Chemical Synthesis and Biological Activity
Synthetic Approaches and Antiestrogenic Activity : A study detailed the synthesis of a complex compound demonstrating potent antiestrogenic activity, highlighting a synthetic pathway involving acylation, Grignard reaction, and etherification steps. The compound showed high binding affinity to estrogen receptors, surpassing that of estradiol in rat uterine cytosol estrogen receptors (Jones et al., 1979).
Antioxidant Properties of Derivatives : Another research focused on synthesizing derivatives with bromine and evaluating their antioxidant activities. These compounds were tested for their radical scavenging abilities, demonstrating effective antioxidant power, with certain derivatives showing promising potential due to their significant antioxidant properties (Çetinkaya et al., 2012).
Herbicidal and Insecticidal Activities : A series of N-phenylpyrazolyl aryl methanones derivatives, containing arylthio/sulfinyl/sulfonyl groups, were synthesized and exhibited favorable herbicidal and insecticidal activities. This indicates the potential of such compounds in agricultural applications (Wang et al., 2015).
In Vitro Cytotoxicity Testing : The synthesis of 2-aroylbenzofuran-3-ols and their cytotoxicity on human cancer cell lines were examined, with some compounds showing good inhibitory abilities, particularly on Hep-G2 cells. This underscores the potential for these compounds in cancer research (Công et al., 2020).
Anticonvulsant Agents : Novel derivatives were synthesized for evaluation as sodium channel blockers and anticonvulsant agents, with certain compounds showing potent activity and high protective indexes, suggesting their utility in treating convulsions (Malik & Khan, 2014).
Antimicrobial and Antioxidant Studies : Compounds synthesized from (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives underwent antimicrobial, antioxidant, and docking studies, demonstrating notable antimicrobial and antioxidant properties. This research contributes to the development of new therapeutic agents (Rashmi et al., 2014).
Safety and Hazards
The safety information for “(5-Bromofuran-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-(5-bromofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4S/c16-14-7-6-13(21-14)15(18)17-9-8-12(10-17)22(19,20)11-4-2-1-3-5-11/h1-7,12H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHOMUXUJSDPKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromofuran-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-Amino-6',7'-dimethyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2839878.png)
![2-(2,3-Dimethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole](/img/structure/B2839879.png)
![6-Benzyl-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2839882.png)
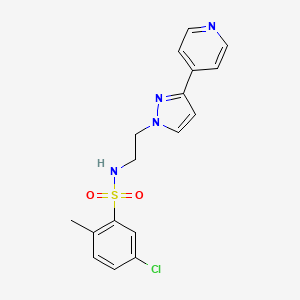
![5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane](/img/structure/B2839884.png)
![2-Bromo-3-[3-(oxan-4-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2839885.png)
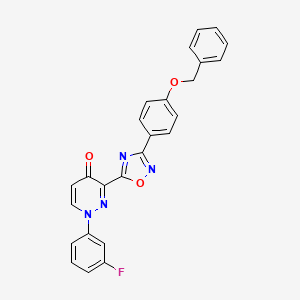
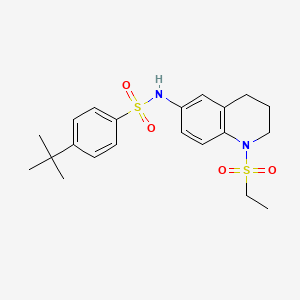
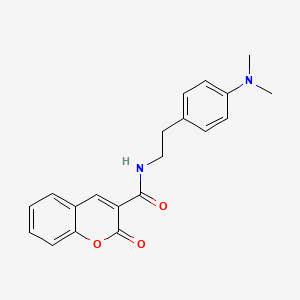
![N-[4-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2839892.png)

![8-(5-Bromo-2-methoxyphenyl)-1,5-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2839895.png)
